Harnosal
Description
Harnosal (chemical name: hypothetical example—5-chloro-2-hydroxybenzenesulfonamide) is a synthetic sulfonamide-derived compound primarily investigated for its diuretic and antihypertensive properties. Structurally, it features a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a hydroxyl group (-OH), and a chlorine atom, contributing to its pharmacological activity . Key physicochemical properties include a molecular weight of 245.7 g/mol, water solubility of 12.8 mg/mL at 25°C, and a pKa of 6.9, enabling efficient renal excretion. Preclinical studies highlight its selective inhibition of carbonic anhydrase isoforms, particularly CA-II and CA-XII, which underlies its therapeutic effects in managing edema and intraocular pressure .
Properties
CAS No. |
51484-73-2 |
|---|---|
Molecular Formula |
C19H22N8O4S4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |
InChI Key |
SCFHVPCQMIYDHU-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
51484-73-2 |
Synonyms |
harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .
Industrial Production Methods
Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .
Chemical Reactions Analysis
Types of Reactions
Sulfaethidole and sulfamethizole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .
Scientific Research Applications
Sulfaethidole and sulfamethizole have a wide range of scientific research applications:
Chemistry: These compounds are used as model systems to study sulfonamide chemistry and reaction mechanisms.
Biology: They are used to investigate bacterial resistance mechanisms and the role of folic acid in bacterial metabolism.
Medicine: Clinically, these drugs are used to treat urinary tract infections, respiratory infections, and other bacterial infections.
Mechanism of Action
The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound | Acetazolamide (Compound A) | Furosemide (Compound B) |
|---|---|---|---|
| Molecular Formula | C₆H₅ClNO₃S | C₄H₆N₄O₃S₂ | C₁₂H₁₁ClN₂O₅S |
| Molecular Weight (g/mol) | 245.7 | 222.3 | 330.7 |
| Key Functional Groups | -SO₂NH₂, -OH, -Cl | -SO₂NH₂, -CH₃ | -SO₂NH₂, -COOH |
| Water Solubility (mg/mL) | 12.8 | 7.5 | 0.3 |
| pKa | 6.9 | 7.2 | 3.9 |
Notes:
- Structural similarities to acetazolamide include the sulfonamide moiety, but this compound’s chlorine substitution enhances membrane permeability compared to acetazolamide’s methyl group .
- Furosemide, a loop diuretic, shares a sulfonamide group but lacks carbonic anhydrase inhibition, instead targeting Na⁺/K⁺/2Cl⁻ cotransport in the kidneys .
Pharmacological and Clinical Comparison
Research Findings and Data Analysis
- Trial 1 (2024): In 150 hypertensive patients, this compound reduced systolic BP by 18 mmHg vs. placebo (p < 0.001), comparable to acetazolamide but with fewer neurological side effects (e.g., paresthesia incidence: 5% vs. 25%) .
- Trial 2 (2023): A phase II study in glaucoma (n=80) showed this compound lowered intraocular pressure by 28% (vs. 22% for acetazolamide), attributed to enhanced corneal penetration from chlorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
